molecular formula C16H14N2O2 B8417619 2-carbamoyl-6-benzyloxy-1H-indole

2-carbamoyl-6-benzyloxy-1H-indole

Cat. No. B8417619
M. Wt: 266.29 g/mol
InChI Key: OLMBFYQAVJTAJF-UHFFFAOYSA-N
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Patent
US07125906B2

Procedure details

A solution of 2-carboxy-6-benzyloxy-1H-indole (0.125 g; 0.468 mmol), oxalyl chloride (0.5 mmol) and DMF (0.2 ml) in CH2Cl2 was stirred at room temperature for 2 hours. After evaporation to dryness, the residue was redissolved in acetone; ammonium acetate (0.074 g; 0.95 mmol) was added to the solution and the mixture was stirred at room temperature for 1 hour. After evaporation, the residue was purified by flash chromatography eluting with CH2Cl2/acetone 80/20 to give 2-carbamoyl-6-benzyloxy-1H-indole.
Quantity
0.125 g
Type
reactant
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.074 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[NH:5][C:6]2[C:11]([CH:12]=1)=[CH:10][CH:9]=[C:8]([O:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH:7]=2)(O)=[O:2].C(Cl)(=O)C(Cl)=O.C[N:28](C=O)C.C([O-])(=O)C.[NH4+]>C(Cl)Cl>[C:1]([C:4]1[NH:5][C:6]2[C:11]([CH:12]=1)=[CH:10][CH:9]=[C:8]([O:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH:7]=2)(=[O:2])[NH2:28] |f:3.4|

Inputs

Step One
Name
Quantity
0.125 g
Type
reactant
Smiles
C(=O)(O)C=1NC2=CC(=CC=C2C1)OCC1=CC=CC=C1
Name
Quantity
0.5 mmol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0.2 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.074 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue was redissolved in acetone
CUSTOM
Type
CUSTOM
Details
After evaporation
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography
WASH
Type
WASH
Details
eluting with CH2Cl2/acetone 80/20

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(N)(=O)C=1NC2=CC(=CC=C2C1)OCC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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